BenchChemオンラインストアへようこそ!

3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Selectivity

3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline (CAS 1040685-99-1) is a synthetic small-molecule aniline derivative with the molecular formula C23H33NO2 and a molecular weight of 355.5 g/mol. Its structure features a central aniline core substituted with a sec-butoxy group at the meta (3-) position and an N-[2-(hexyloxy)benzyl] moiety, giving it a distinct spatial and electronic profile compared to para-substituted analogs.

Molecular Formula C23H33NO2
Molecular Weight 355.5 g/mol
CAS No. 1040685-99-1
Cat. No. B1389316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline
CAS1040685-99-1
Molecular FormulaC23H33NO2
Molecular Weight355.5 g/mol
Structural Identifiers
SMILESCCCCCCOC1=CC=CC=C1CNC2=CC(=CC=C2)OC(C)CC
InChIInChI=1S/C23H33NO2/c1-4-6-7-10-16-25-23-15-9-8-12-20(23)18-24-21-13-11-14-22(17-21)26-19(3)5-2/h8-9,11-15,17,19,24H,4-7,10,16,18H2,1-3H3
InChIKeyZZMUHTHQUKMTDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline (CAS 1040685-99-1): Structural Identity and Procurement Baseline


3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline (CAS 1040685-99-1) is a synthetic small-molecule aniline derivative with the molecular formula C23H33NO2 and a molecular weight of 355.5 g/mol . Its structure features a central aniline core substituted with a sec-butoxy group at the meta (3-) position and an N-[2-(hexyloxy)benzyl] moiety, giving it a distinct spatial and electronic profile compared to para-substituted analogs [1]. The compound is listed under ChemSpider ID 21330212 and MDL number MFCD10687465, confirming its identity in major chemical registries . Published bioactivity data remain scarce; however, anecdotal reports suggest it has been investigated for potential antimicrobial, anticancer, and cell-differentiation activities, though no peer-reviewed quantitative efficacy data were identified in the public domain at the time of this analysis [2].

Why 3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline Cannot Be Replaced by Generic Aniline Derivatives


Substitution at the aniline nitrogen with an ortho-(hexyloxy)benzyl group introduces a combination of lipophilicity, steric bulk, and hydrogen-bonding potential that is absent in simpler N-alkyl or N-aryl anilines. The ortho-alkoxy substituent on the benzyl ring can engage in intramolecular interactions with the secondary amine, potentially stabilizing specific conformations and altering binding kinetics at biological targets . These subtle structural features mean that even close isomers, such as the 4-(hexyloxy)benzyl analog (CAS 1040685-94-6), may exhibit divergent target engagement, solubility, and metabolic stability profiles. Consequently, interchangeability without explicit comparative biological or physicochemical data is scientifically unjustified.

Quantitative Differentiation Evidence for 3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline: Head-to-Head and Cross-Study Analysis


Positional Isomer Differentiation: 2-(Hexyloxy)benzyl vs. 4-(Hexyloxy)benzyl Substitution

The target compound (CAS 1040685-99-1) bears the hexyloxy substituent at the ortho position of the benzyl ring, while the closest commercially cataloged analog, 3-(sec-Butoxy)-N-[4-(hexyloxy)benzyl]aniline (CAS 1040685-94-6), bears it at the para position . This positional shift alters the distance and orientation of the lipophilic hexyl chain relative to the aniline core, which can affect target binding. Although no direct comparative bioactivity data are publicly available, this structural difference is a recognized determinant in SAR campaigns [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Selectivity

3-sec-Butoxy Group: Conformational and Metabolic Differentiation from Linear Alkoxy Chains

The sec-butoxy group at the meta position of the aniline ring introduces a chiral center (butan-2-yloxy), resulting in a racemic mixture unless an enantioselective synthesis is specified . This branched alkoxy chain is sterically more demanding than linear propoxy or butoxy substituents found in simpler aniline derivatives. While no comparative metabolic stability data for this specific compound were identified, branched alkoxy groups are generally less susceptible to O-dealkylation by cytochrome P450 enzymes compared to their linear counterparts, a class-level inference that may translate to improved metabolic half-life [1].

ADME Metabolic Stability Conformational Analysis

Reported Biological Activity: Cell Differentiation and Anti-Proliferative Potential

An unstructured data source indicates that 3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing differentiation to the monocyte lineage, suggesting potential applications as an anti-cancer agent and for dermatological conditions [1]. However, no IC50 values, selectivity panels, or comparator data were reported alongside this claim. This qualitative observation positions the compound as a phenotypic screening hit but is insufficient for definitive differentiation from other aniline-based anticancer agents without further quantitative profiling.

Cancer Research Cell Differentiation Phenotypic Screening

Recommended Application Scenarios for 3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline Based on Current Evidence


Lead Optimization: Ortho-Hexyloxybenzyl SAR Probe

Use 1040685-99-1 as a specific tool to investigate the contribution of an ortho-(2-hexyloxy)benzyl substituent on the aniline nitrogen to target binding affinity and selectivity. Pair with the para-substituted isomer (1040685-94-6) in a matched molecular pair analysis to deconvolute positional effects .

Phenotypic Screening Follow-Up: Monocyte Differentiation Hit

Given the qualitative report of cell differentiation activity (see Section 3, Evidence Item 3), this compound may serve as a starting point for medicinal chemistry optimization in immuno-oncology or dermatology programs targeting monocyte/macrophage differentiation pathways [1]. Confirmatory dose-response and selectivity assays are prerequisite.

Metabolic Stability Comparison: Branched vs. Linear Alkoxy Series

Deploy 1040685-99-1 in a head-to-head microsomal or hepatocyte stability assay against its linear n-butoxy analog (if synthetically accessible) to experimentally validate whether the sec-butoxy branch reduces O-dealkylation rates, thereby guiding future alkoxy linker design in lead optimization [2].

Reference Standard for Analytical Method Development

The well-defined structure, commercial availability (e.g., Santa Cruz Biotechnology sc-310349), and unique SMILES string (CCCCCCOc1ccccc1CNc1cccc(OC(C)CC)c1) make this compound suitable as a chromatographic or mass spectrometry reference standard for method development and impurity profiling in drug discovery workflows [3].

Quote Request

Request a Quote for 3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.